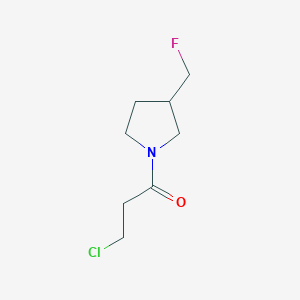

3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClFNO/c9-3-1-8(12)11-4-2-7(5-10)6-11/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCUOTGJGHQCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings.

Chemical Profile

- Molecular Formula : C₈H₁₃ClFNO

- Molecular Weight : 193.64 g/mol

- CAS Number : 2092566-48-6

The compound features a chloro substituent and a fluoromethyl group attached to a pyrrolidine ring, which may enhance its lipophilicity and biological activity.

Dopamine Receptor Antagonism

Research indicates that 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one acts as a dopamine D4 receptor antagonist . This receptor is implicated in various neurological processes, making the compound a candidate for addressing psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

Binding Affinity Studies

Studies utilizing radiolabeled compounds have demonstrated that this compound exhibits selective binding to dopamine D4 receptors. Competitive binding assays suggest its efficacy as an antagonist, which may provide insights into its therapeutic potential in neuropharmacology.

Synthesis Methods

The synthesis of 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of appropriate precursors to form the pyrrolidine structure.

- Chlorination : The introduction of chlorine is achieved through chlorination reactions under controlled conditions.

- Fluoromethylation : The fluoromethyl group is introduced via nucleophilic substitution or other fluorination techniques.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Neuropharmacological Applications

In a study assessing the neuropharmacological effects of similar compounds, it was found that modifications to the pyrrolidine structure significantly influenced receptor binding profiles and biological activity. Compounds with fluorinated groups demonstrated enhanced interactions with neurotransmitter systems, suggesting that 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one might exhibit similar enhancements in biological activity .

Case Study 2: Antimicrobial Properties

While primarily studied for its effects on dopamine receptors, preliminary investigations into the antimicrobial properties of pyrrolidine derivatives have shown promising results against various pathogens. For instance, related compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating potential broader applications in treating infections .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related molecules, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact: The fluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to hydroxyl or hydroxymethyl groups in analogues .

Synthetic Methods :

- The target compound and its analogues (e.g., entries and ) are synthesized via nucleophilic acyl substitution, often using COMU or DIPEA as coupling agents in dichloromethane (DCM) or THF .

- Simpler derivatives (e.g., ) require fewer steps but lack functional diversity for targeted bioactivity.

The discontinued status of suggests challenges in scalability or stability, possibly due to the trifluoromethyl-hydroxyl group’s steric and electronic effects.

Physicochemical and Stability Considerations

- Solubility : Fluorinated derivatives (e.g., target compound and ) are expected to exhibit lower aqueous solubility than hydroxylated analogues (e.g., ) due to increased lipophilicity.

- Stability: The 3-chloro-propanone backbone may confer susceptibility to nucleophilic attack, necessitating stabilizers in formulation.

Preparation Methods

Synthesis of 3-(Fluoromethyl)pyrrolidine Intermediate

The fluoromethyl group introduction on the pyrrolidine ring is commonly achieved via nucleophilic substitution or fluorination reactions on suitable precursors such as hydroxymethyl or halomethyl derivatives of pyrrolidine.

Fluoromethylation Reaction: A typical method involves reacting 3-hydroxymethylpyrrolidine or its protected form with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the hydroxyl group with fluorine, yielding 3-(fluoromethyl)pyrrolidine.

Alternative Route: Halomethylpyrrolidine derivatives (e.g., bromomethyl or chloromethyl) can be treated with fluoride sources such as potassium fluoride (KF) under phase transfer catalysis to substitute the halogen with fluorine.

Preparation of 3-Chloropropan-1-one

The 3-chloropropan-1-one moiety can be prepared by chlorination of propanone derivatives or via acylation reactions:

Chlorination of 3-hydroxypropan-1-one: Treating 3-hydroxypropan-1-one with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield 3-chloropropan-1-one.

Alternative Synthesis: Oxalyl chloride can be used to convert 3-hydroxypropionic acid derivatives into the corresponding acid chloride, which can then be transformed into 3-chloropropan-1-one under controlled conditions.

Coupling to Form 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

The final step involves nucleophilic substitution or amide bond formation between the nitrogen of 3-(fluoromethyl)pyrrolidine and the 3-chloropropan-1-one:

Nucleophilic Substitution: The pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of 3-chloropropan-1-one or its activated derivative (e.g., acid chloride), forming the target compound.

Reaction Conditions: Typically performed in an inert atmosphere using solvents like dichloromethane (DCM) or dimethylformamide (DMF) with bases such as diisopropylethylamine (DIEA) to neutralize generated acids.

Representative Synthetic Procedure (Based on Analogous Compounds)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Hydroxymethylpyrrolidine + DAST, 0°C to room temp | Conversion of hydroxymethyl to fluoromethyl group |

| 2 | 3-Hydroxypropan-1-one + SOCl₂, 0°C to reflux | Chlorination to 3-chloropropan-1-one |

| 3 | 3-(Fluoromethyl)pyrrolidine + 3-chloropropan-1-one + DIEA, DCM, inert atmosphere | Coupling to form the target compound |

Analysis of Preparation Methods

| Method Step | Advantages | Limitations | Yield and Purity Considerations |

|---|---|---|---|

| Fluoromethylation with DAST | High selectivity for fluorination; mild conditions | Sensitive to moisture; requires careful handling | Typically moderate to high yields; purity depends on reaction control |

| Chlorination with SOCl₂ | Efficient chlorination; widely used reagent | Generates corrosive byproducts; requires careful quenching | High yields with proper control; side reactions possible if over-chlorination occurs |

| Coupling Reaction | Straightforward nucleophilic substitution | Possible competing side reactions; requires inert atmosphere | Yields vary; purification by chromatography often necessary |

Research Findings and Optimization Notes

The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar pyrrolidine derivatives, particularly in coupling steps, by providing uniform heating and reducing reaction times.

Protecting groups on the pyrrolidine nitrogen or other reactive sites may be employed to improve selectivity during fluoromethylation and coupling steps.

Solvent choice critically affects the nucleophilic substitution efficiency; polar aprotic solvents like DMF or acetonitrile are preferred.

Base selection (e.g., DIEA vs. triethylamine) influences the reaction outcome by controlling the acidity and preventing side reactions.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Fluoromethylation of pyrrolidine | DAST, Deoxo-Fluor | 0°C to RT, anhydrous | Moisture sensitive, requires inert atmosphere |

| Chlorination of propanone | SOCl₂, PCl₅, oxalyl chloride | 0°C to reflux | Control to avoid over-chlorination |

| Coupling reaction | DIEA, DCM or DMF | Inert atmosphere, RT to mild heating | Purification needed; base neutralizes acid |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-(fluoromethyl)pyrrolidine with chlorinated propanone derivatives under basic conditions (e.g., NaH in THF) at 0–25°C. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize side reactions like hydrolysis of the chloro group. Catalysts such as DMAP may accelerate acyl transfer steps .

- Data : A comparative study of similar pyrrolidine derivatives showed yields ranging from 45% to 78% depending on the leaving group (Cl vs. Br) and solvent (THF vs. DCM) .

Q. How is 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : H and C NMR identify the fluoromethyl group (δ ~4.5 ppm for CHF protons) and pyrrolidine ring conformation.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for CHClFNO: 222.08 g/mol).

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and torsional strain in the pyrrolidine ring. For example, the fluoromethyl group adopts an equatorial position to minimize steric hindrance .

Q. What functional group transformations are feasible for this compound, and how does the fluoromethyl group influence reactivity?

- Methodology : The chloro-propanone moiety undergoes nucleophilic substitution (e.g., with amines or thiols), while the fluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates. For example, reaction with NaN in DMF yields an azide derivative, useful in click chemistry. Fluorine’s electronegativity also reduces basicity of the pyrrolidine nitrogen, affecting protonation in biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the fluoromethyl group in derivatization reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for fluoromethyl group reactions. For instance, fluoromethyl C-F bond dissociation energies (~485 kJ/mol) indicate resistance to hydrolysis, aligning with experimental stability in aqueous buffers. Comparative studies with trifluoromethyl analogs show lower reactivity due to steric shielding .

- Data : Calculated Mulliken charges reveal partial positive charge on the fluoromethyl carbon (+0.32 e), favoring nucleophilic attack at the adjacent chloro-propanone site .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s conformational flexibility?

- Methodology :

- Molecular Dynamics (MD) Simulations : Analyze pyrrolidine ring puckering (e.g., envelope vs. twist conformers) in solvent models (e.g., explicit water).

- Variable-Temperature NMR : Detect coalescence temperatures for dynamic processes. For example, energy barriers <50 kJ/mol suggest rapid interconversion at room temperature, reconciling static X-ray structures with flexible MD predictions .

Q. How does 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one interact with enzymes like GABA aminotransferase, and what structural features drive inhibition?

- Methodology :

- Enzyme Assays : Measure IC values using fluorogenic substrates. The compound’s chloro-propanone moiety acts as an electrophilic trap, forming covalent adducts with active-site lysine residues.

- Molecular Docking : AutoDock Vina predicts binding poses, highlighting hydrogen bonds between the pyrrolidine nitrogen and Asp328 in GABA-AT. Fluoromethyl’s hydrophobicity enhances binding pocket occupancy .

Notes

- Contradictions : and report conflicting optimal solvents (THF vs. DCM) for synthesis, likely due to differences in substituent electronic effects.

- Structural Insights : The fluoromethyl group’s steric and electronic properties are critical for both synthetic and biological applications, as highlighted in crystallographic and docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.